4-(Cyclopropylmethoxy)-3-(difluoromethoxy) Roflumilast

Übersicht

Beschreibung

Roflumilast is a selective phosphodiesterase 4 (PDE4) inhibitor with potent anti-inflammatory and immunomodulatory effects, primarily developed for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) . It operates by inhibiting PDE4 activity, leading to an increase in intracellular cAMP levels, which in turn modulates inflammatory responses .

Synthesis Analysis

The synthesis of roflumilast involves several key steps starting from 4-difluoromethoxy-3-hydroxybenzaldehyde. The process includes O-alkylation, oxidation, and N-acylation reactions. A convenient method for its synthesis has been reported, which yields up to 68.3% with a purity of 99.2% . Another synthesis route involves etherification with chlorodifluoromethane, followed by reaction with chloromethyl cyclopropane, yielding a key intermediate . The overall yield of this method is about 62%, indicating a cost-effective and scalable approach .

Molecular Structure Analysis

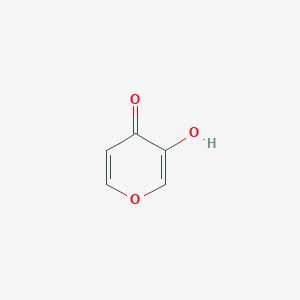

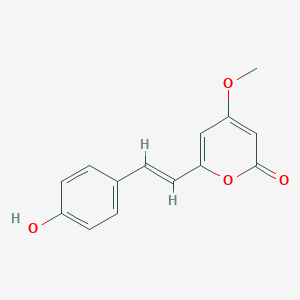

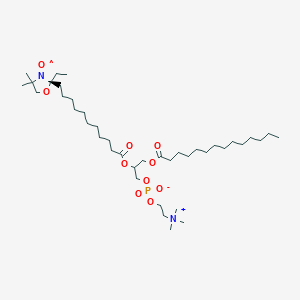

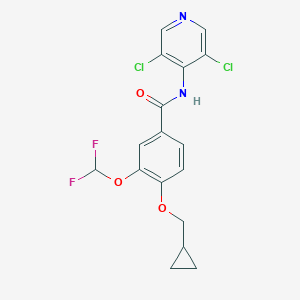

Roflumilast's molecular structure is characterized by the presence of a cyclopropylmethoxy group and a difluoromethoxy group attached to a benzamide scaffold. The molecule also contains a dichloropyridyl group, which is essential for its PDE4 inhibitory activity . High-resolution mass spectrometry and density functional theory calculations have been used to identify degradation products of roflumilast, confirming the stability and reactivity of its molecular structure under various conditions .

Chemical Reactions Analysis

Roflumilast undergoes various chemical reactions during its synthesis, including O-alkylation, oxidation, and N-acylation . An impurity in the roflumilast product was identified as N-(3,5-dichloropyridin-4-yl)-4-difluoromethoxy-3-methoxybenzamide, which was synthesized and characterized to confirm its structure . The synthesis process has been optimized to minimize the formation of such impurities and enhance the overall yield and purity of the final product .

Physical and Chemical Properties Analysis

Roflumilast's physical and chemical properties are influenced by its molecular structure, which includes lipophilic groups such as the difluoromethoxy and cyclopropylmethoxy moieties. These groups increase the molecule's lipophilicity, which is beneficial for its pharmacokinetic profile, allowing for oral administration and effective penetration into lung tissue . The presence of these groups also protects the molecule from oxidative degradation, as evidenced by the identification and characterization of its degradation products . The introduction of similar groups into other molecules has been shown to enhance their anti-cancer activity through ROS-mediated pathways, suggesting that roflumilast's structure may confer additional therapeutic benefits .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- A new route for synthesizing Roflumilast, a selective phosphodiesterase type 4 (PDE 4) inhibitor, has been developed using copper-catalyzed hydroxylation. This process starts from 4-hydroxy-3-iodobenzoic acid and achieves an 80% overall yield for Roflumilast (Feng Ni & Jian-qi Li, 2012).

- Another study identified the structural degradation products of Roflumilast under various conditions using high-resolution mass spectrometry and density functional theory calculations. This analysis is crucial for understanding the stability and long-term viability of the compound (S. K. Paul & U. Dash, 2015).

- A convenient method for the synthesis of Roflumilast has been developed. This method features steps like O-alkylation, oxidation, and N-acylation, demonstrating a practical approach for large-scale production (Yan Lin et al., 2013).

Pharmacological Studies

- Roflumilast has been identified as a potential first-in-class PDE4 inhibitor for chronic obstructive pulmonary disease (COPD) therapy. Its selectivity for PDE4 subtypes A-D and high subnanomolar potency suggest a broad therapeutic approach for COPD (A. Hatzelmann et al., 2010).

- The novel PDE4 inhibitor CHF6001 was compared with Roflumilast, revealing that CHF6001 is more potent in inhibiting PDE4 activity, suggesting the evolution and improvement of PDE4 inhibitors over time (Nadia Moretto et al., 2015).

- Roflumilast's in vivo efficacy in airway disease models, like asthma and COPD, has been demonstrated. It showcases potential as a novel drug for treating these conditions due to its bronchodilator and anti-inflammatory properties (D. Bundschuh et al., 2001).

Therapeutic Applications

- Roflumilast's effects on hypoxia- and monocrotaline-induced pulmonary hypertension in rats highlight its significance in pulmonary health. It attenuates pulmonary vascular remodeling and hypertension, demonstrating its potential in treating conditions associated with pulmonary inflammation (M. Izikki et al., 2009).

- Roflumilast has been shown to protect mice against collagen-induced arthritis, suggesting its potential beyond respiratory conditions. This indicates its possible applications in treating rheumatoid arthritis and other inflammatory diseases (J. Barsig et al., 2001).

Safety And Hazards

Eigenschaften

IUPAC Name |

4-(cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)-3-(difluoromethoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14Cl2F2N2O3/c18-11-6-22-7-12(19)15(11)23-16(24)10-3-4-13(25-8-9-1-2-9)14(5-10)26-17(20)21/h3-7,9,17H,1-2,8H2,(H,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXNCCFGMEHFNBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=C(C=C(C=C2)C(=O)NC3=C(C=NC=C3Cl)Cl)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14Cl2F2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00460726 | |

| Record name | KS-1190 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00460726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Cyclopropylmethoxy)-3-(difluoromethoxy) Roflumilast | |

CAS RN |

162401-43-6 | |

| Record name | KS-1190 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00460726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(5-Methyl-2-phenyloxazol-4-yl)ethoxy]benzaldehyde](/img/structure/B134805.png)